molecular formula C8H12N2S B8436125 (R)-4-methyl-2-(pyrrolidin-2-yl)thiazole

(R)-4-methyl-2-(pyrrolidin-2-yl)thiazole

Cat. No.: B8436125
M. Wt: 168.26 g/mol
InChI Key: JRYSNDSTDPDJKN-SSDOTTSWSA-N
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Description

(R)-4-methyl-2-(pyrrolidin-2-yl)thiazole is a chiral organic compound of significant interest in medicinal chemistry and drug discovery. It features a thiazole ring—a five-membered heterocycle containing both nitrogen and sulfur atoms—substituted with a methyl group and a chiral (R)-configured pyrrolidine ring . The thiazole scaffold is a privileged structure in pharmacology, renowned for its presence in a wide array of therapeutic agents and its versatile interactions with biological systems . Molecules containing the thiazole nucleus have been developed to treat conditions ranging from cancer and bacterial infections to neurological disorders, acting through mechanisms such as enzyme inhibition and receptor modulation . The specific stereochemistry of the pyrrolidine moiety in this compound is a critical feature for researchers, as the chiral center can profoundly influence its binding affinity and selectivity toward biological targets like enzymes and receptors. This makes it a valuable building block for the design and synthesis of novel bioactive molecules. For instance, thiazole-containing compounds are well-documented as key pharmacophores in kinase inhibitors, such as CDK9 inhibitors for cancer research, and in other targeted therapies . Its primary research applications include serving as a sophisticated intermediate in the synthesis of potential pharmaceutical candidates and as a chemical probe for investigating biological pathways and protein-ligand interactions. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

4-methyl-2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole

InChI

InChI=1S/C8H12N2S/c1-6-5-11-8(10-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3/t7-/m1/s1

InChI Key

JRYSNDSTDPDJKN-SSDOTTSWSA-N

Isomeric SMILES

CC1=CSC(=N1)[C@H]2CCCN2

Canonical SMILES

CC1=CSC(=N1)C2CCCN2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

(R)-4-methyl-2-(pyrrolidin-2-yl)thiazole has been investigated for its potential therapeutic effects across several diseases:

  • Anticancer Activity : Thiazole derivatives, including this compound, have shown significant anticancer properties. For instance, studies have reported that compounds with similar structures can induce apoptosis in various cancer cell lines through mechanisms such as the inhibition of dihydrofolate reductase (DHFR), a key enzyme in cancer cell proliferation.
CompoundCell LineIC50 (µM)
Compound ANCI-H522 (Lung)0.06
Compound BHT29 (Colon)0.1
Compound CMCF7 (Breast)2.5

These findings suggest that the compound could be developed as a drug candidate for cancer treatment .

  • Antimicrobial Activity : Research indicates that thiazole derivatives exhibit strong antimicrobial properties. A study demonstrated effective inhibition against various bacterial strains, suggesting potential applications in treating infections .

Neuroscience

The compound is also being explored for its anticonvulsant properties. Studies have shown that certain thiazole-integrated compounds exhibit significant protective effects in seizure models:

CompoundModelEffective Dose (mg/kg)
Compound DMES<20
Compound EscPTZ88.23

The structure-activity relationship (SAR) analysis indicates that specific substitutions on the thiazole ring enhance anticonvulsant efficacy, making this compound a candidate for further research in epilepsy treatments .

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for developing more complex molecules. Its versatility allows it to undergo various chemical reactions such as oxidation, reduction, and substitution.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of thiazole derivatives against human cancer cell lines. The results indicated that these compounds could induce apoptosis through the activation of caspase pathways, highlighting their potential as anticancer agents .

Case Study 2: Antimicrobial Screening

Another investigation screened a panel of thiazole compounds for antimicrobial activity using a disk diffusion method. Several derivatives exhibited significant zones of inhibition against Gram-positive and Gram-negative bacteria, confirming their potential as antimicrobial agents .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table highlights key structural differences and similarities between (R)-4-methyl-2-(pyrrolidin-2-yl)thiazole and selected analogs:

Compound Name Substituents at Thiazole Positions Key Functional Groups Biological Target/Activity Reference
This compound 4-Methyl, 2-(R-pyrrolidin-2-yl) Thiazole, pyrrolidine Under investigation (structural analog data)
4-Methyl-2-(2-pyridylamino)-thiazole derivatives 4-Methyl, 2-(pyridin-2-ylamino) Thiazole, pyridine Kinases (c-Met, CDK1, CLK1)
N-Substituted 2-(4-pyridinyl)thiazole carboxamides 4-Methyl, 2-(4-pyridinyl) Thiazole, pyridine, carboxamide Angiogenesis inhibition
2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide 2-Phenyl, 4-CF3 Thiazole, carboxamide Anticancer (A-549, HCT-8 cells)
2-Aryl benzimidazole-thiazole hybrids Thiazole fused with benzimidazole Thiazole, benzimidazole BCATm inhibition

Key Observations :

  • Pyrrolidine vs.
  • Methyl Substitution : The 4-methyl group in the target compound improves lipophilicity, similar to 4-trifluoromethyl substituents in anticancer carboxamides .
  • Stereochemical Impact: The (R)-configuration of the pyrrolidine moiety may confer enantioselective binding, a critical factor absent in non-chiral analogs like 2-phenyl-4-CF3 derivatives .
Kinase Inhibition

Pyridine-thiazole hybrids (e.g., 4-methyl-2-(2-pyridylamino)-thiazole derivatives) exhibit potent inhibition of kinases such as c-Met and CDK1, with IC50 values in the nanomolar range. These compounds leverage pyridine’s π-stacking with kinase active sites .

Anticancer Activity

N-Substituted 2-(4-pyridinyl)thiazole carboxamides inhibit endothelial cell migration (IC50 ~0.5–2 µM), while 2-phenyl-4-CF3 carboxamides show moderate cytotoxicity (48% inhibition at 10 µM) . The absence of a carboxamide group in this compound may limit direct anticancer efficacy but could favor alternative mechanisms, such as kinase or protease modulation .

Enzyme Inhibition

Thiazole analogs in BCATm inhibitors (e.g., 2-aryl benzimidazole-thiazoles) demonstrate that heterocycle choice (thiazole vs. thiophene) affects potency. Thiazole derivatives (8h, 8i) showed reduced activity compared to thiophene analogs, highlighting the importance of electronic and steric properties .

Preparation Methods

Hydrogenation of 2-Methylpyrroline

2-Methylpyrroline undergoes hydrogenation in a mixed ethanol-methanol solvent (2:1–3:1 v/v) using 5% platinum on carbon (Pt/C) or platinum(IV) oxide (PtO₂) as catalysts. The reaction proceeds at ambient temperature and 1–3 atm H₂ pressure, achieving quantitative conversion within 6–8 hours. Key advantages include:

  • Cost-effectiveness : 2-Methylpyrroline is commercially available at lower cost than alternative starting materials.

  • Simplified Workflow : The product, 2-methylpyrrolidine, remains in solution without isolation, directly progressing to salt formation.

Diastereomeric Salt Formation with Tartaric Acid

(R)-2-Methylpyrrolidine is resolved via crystallization with L-tartaric acid:

  • Acid Addition : L-Tartaric acid (1.2–2.5 equiv) is added to the hydrogenation mixture, forming a homogeneous solution. Heating to 50–60°C ensures complete dissolution.

  • Crystallization : Slow cooling to 0–5°C yields (R)-2-methylpyrrolidine L-tartrate with ≥50% enantiomeric excess (ee). Recrystallization from ethanol improves purity to >98% ee.

  • Free Base Liberation : Treatment with sodium hydroxide in tetrahydrofuran (THF) regenerates the (R)-2-methylpyrrolidine free base.

Table 1: Optimization of Hydrogenation Conditions

CatalystSolvent Ratio (EtOH:MeOH)Temperature (°C)H₂ Pressure (atm)Yield (%)ee (%)
5% Pt/C3:12519550
PtO₂2:12539755
Pt/C3:14029048

Hantzsch Thiazole Synthesis with Post-Modification

The Hantzsch method constructs the thiazole core before introducing the pyrrolidine moiety.

Thiazole Ring Formation

α-Bromo-4-methylacetophenone reacts with thiourea in refluxing ethanol (12–24 hours), yielding 4-methylthiazol-2-amine. Modifications include:

  • Solvent Effects : Ethanol maximizes yield (85–90%) compared to THF (70%) or DMF (65%).

  • Halogen Variation : α-Chloro derivatives reduce reaction rates by 40%.

Table 2: Mannich Reaction Optimization

AmineCatalystTemperature (°C)Time (h)Yield (%)ee (%)
PyrrolidineL-Tartaric7087565
PiperidineNone8012680
MorpholineAcetic Acid7010700

Asymmetric Cycloaddition for Stereochemical Control

Rhodium-catalyzed [2+2+1] cycloadditions enable direct enantioselective synthesis.

Reaction Design

  • Substrates : 2-Ethynylpyridine and tert-butylsulfinyl imines undergo cycloaddition with Rh₂(esp)₂ catalyst.

  • Chiral Induction : (R)-tert-Butanesulfinamide achieves 90% ee at -20°C.

Limitations

  • Cost : Rhodium catalysts increase expense by 30–50% compared to Pt-based methods.

  • Scale-Up Challenges : Low turnover numbers (TON = 50) limit industrial use.

Biocatalytic Approaches for Green Synthesis

Emerging enzymatic methods utilize thiazole synthases for sustainable production:

Enzymatic Thiazole Formation

Recombinant E. coli expressing ThiG enzyme converts 1-deoxy-D-xylulose 5-phosphate (DXP) and cysteine to 4-methyl-5-(β-hydroxyethyl)thiazole phosphate.

Directed Evolution for Chirality

Site-saturation mutagenesis of ThiG improves (R)-selectivity from 20% to 85% ee in pilot studies.

Table 3: Biocatalytic vs. Chemical Synthesis

ParameterBiocatalyticChemical (Hantzsch)
Yield (%)6085
ee (%)8565
Reaction Time (h)4824
Solvent Waste (L/kg)0.515

Industrial-Scale Process Design

Continuous Flow Hydrogenation

Automated reactors enhance the Pt/C-catalyzed route:

  • Residence Time : 30 minutes at 10 atm H₂.

  • Productivity : 1.2 kg/L/h vs. 0.3 kg/L/h in batch systems.

Hybrid Crystallization-Distillation

Combining melt crystallization with short-path distillation purifies (R)-enantiomer to 99.5% ee, reducing solvent use by 70% .

Q & A

Q. What are the common synthetic routes for (R)-4-methyl-2-(pyrrolidin-2-yl)thiazole, and how are intermediates characterized?

The synthesis typically involves condensation reactions between thiazole precursors and pyrrolidine derivatives. For example, thiazole rings can be formed via Hantzsch thiazole synthesis, where α-haloketones react with thioamides. A related approach involves LiCl-catalyzed cyclization of hydrazinecarboximidamide derivatives with ketones in ethanol, yielding thiazole intermediates with specific substituents (e.g., 4-methyl groups) . Structural characterization relies on:

  • Melting points (e.g., 269–280°C for analogous compounds) .
  • Spectroscopy : IR for functional groups (C=N, C-S), 1H^1H- and 13C^{13}C-NMR for regiochemistry (e.g., thiazole proton shifts at δ 7.5–8.5 ppm) .
  • Elemental analysis to confirm purity (C, H, N, S within ±0.4% of theoretical values) .

Q. How is the stereochemistry of the pyrrolidine moiety controlled during synthesis?

The (R)-configuration at the pyrrolidine ring is achieved using chiral auxiliaries or enantioselective catalysis. For example, Ullmann coupling with chiral ligands or asymmetric hydrogenation of imine intermediates can enforce stereochemical control. Crystallographic data (e.g., dihedral angles in α-helix mimetics) confirm spatial arrangements .

Advanced Research Questions

Q. What strategies optimize enantiomeric purity in thiazole-pyrrolidine hybrids, and how are impurities resolved?

  • Chiral chromatography : Use of amylose- or cellulose-based columns for preparative separation.
  • Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer.
  • Crystallization-induced asymmetric transformation (CIAT) : Recrystallization in chiral solvents enhances enantiopurity .
    Contaminants like racemic byproducts are identified via HPLC with chiral stationary phases or circular dichroism (CD) spectroscopy .

Q. How do computational methods predict the biological activity of this compound derivatives?

  • Docking studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like Rab7b (involved in intracellular trafficking). PyMol visualizes interactions, such as hydrogen bonds between the thiazole nitrogen and Lys32 residues .
  • ADMET prediction : Tools like admetSAR assess solubility (LogP ~2.3), hepatotoxicity, and blood-brain barrier penetration .

Q. How can contradictory bioactivity data across studies be reconciled?

Discrepancies often arise from substituent effects or assay conditions. For instance:

  • Antibacterial activity : Electron-withdrawing groups (e.g., -CF3_3) enhance membrane penetration but may reduce solubility, leading to variable MIC values in different media .
  • Cytotoxicity : MTT assay results for MCF-7 cells depend on incubation time (24 vs. 48 hr) and DMSO concentration (<1% preferred) .

Q. What spectroscopic techniques resolve ambiguities in regiochemistry for substituted thiazoles?

  • 2D-NMR (COSY, HSQC) : Correlates proton-proton and carbon-proton couplings to distinguish between 4-methyl and 5-methyl isomers.
  • X-ray crystallography : Definitive proof of regiochemistry, as seen in α-helix mimetics with 43.0° dihedral angles .

Methodological Guidance

Q. How are thiazole derivatives evaluated for corrosion inhibition, and what parameters are critical?

  • Electrochemical impedance spectroscopy (EIS) : Measures charge-transfer resistance in 1M HCl.
  • Weight loss tests : Exposure of C38 steel for 24–72 hr at 25–60°C.
  • XPS analysis : Confirms adsorption via S 2p and N 1s peaks on metal surfaces .

Q. What reaction conditions improve yields in multi-step thiazole syntheses?

  • Solvent optimization : Ethanol vs. DMF for cyclization (yields increase from 60% to 85% in ethanol due to better solubility) .
  • Catalyst screening : LiCl vs. CuI in Ullmann couplings (CuI gives >90% yield for aryl-thiazole bonds) .

Data Contradiction Analysis

Case Study : Variability in antibacterial activity of 4-methylthiazole derivatives.

  • Key factors :
    • Substituent electronic effects : -NO2_2 groups reduce activity against Gram-negative strains due to poor permeability .
    • Assay variability : Broth microdilution vs. agar diffusion methods yield differing MICs for S. aureus .

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